molecular formula C16H26OS B5019479 6-(4-tert-butylphenoxy)-1-hexanethiol

6-(4-tert-butylphenoxy)-1-hexanethiol

Cat. No.: B5019479
M. Wt: 266.4 g/mol
InChI Key: BYUJAHSCHQYNKL-UHFFFAOYSA-N
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Description

6-(4-tert-Butylphenoxy)-1-hexanethiol is a thiol-functionalized compound featuring a hexyl chain terminated by a thiol (-SH) group and substituted with a bulky 4-tert-butylphenoxy moiety. This structure confers unique physicochemical properties, including enhanced steric hindrance and hydrophobicity compared to simpler alkanethiols like 1-hexanethiol . Its tert-butylphenoxy group likely improves thermal stability and influences self-assembly behavior in monolayers or nanocomposites .

Properties

IUPAC Name

6-(4-tert-butylphenoxy)hexane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26OS/c1-16(2,3)14-8-10-15(11-9-14)17-12-6-4-5-7-13-18/h8-11,18H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUJAHSCHQYNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-Hexanethiol (C6H13SH)

  • Structure : A straight-chain alkanethiol with a six-carbon backbone.
  • Key Differences: Lacks the bulky 4-tert-butylphenoxy substituent, resulting in lower molecular weight (118.24 g/mol vs. ~266.4 g/mol for 6-(4-tert-butylphenoxy)-1-hexanethiol) and higher volatility (Δvap H = 42.4–43.9 kJ/mol) .
  • Applications: Widely used in biosensing due to favorable signal-to-background (S/B) ratios (4.9 vs. 1.4 for 6-mercapto-1-hexanol in DNA assays) and in nanoparticle functionalization .

6-[4-(5-Chloro-2-Benzoxazolyl)Phenoxy]-1-Hexanethiol (CBPHT)

  • Structure: A mesogenic thiol with a benzoxazole-substituted phenoxy group.
  • Key Differences : The heterocyclic benzoxazole group enhances liquid crystalline behavior, enabling applications in proton-exchange membranes with high ion conductivity (e.g., 0.1 S/cm at 80°C) .
  • Comparison: The tert-butyl group in this compound may provide similar thermal stability but lacks the π-conjugated system critical for mesophase formation.

6-Mercapto-1-Hexanol (C6H13SOH)

  • Structure : A hydroxyl-terminated alkanethiol.
  • Key Differences: The polar -OH group increases hydrophilicity, making it suitable for DNA immobilization but less effective in reducing background noise (S/B = 1.4 vs. 4.9 for 1-hexanethiol) .

Biosensing and Surface Modification

  • This compound: Limited direct data, but bulky substituents likely reduce monolayer density, enhancing electron transfer in electrochemical assays compared to dense 1-hexanethiol monolayers .
  • 1-Hexanethiol: Superior to 6-mercapto-1-hexanol in S/B ratios (4.9 vs. 1.4) and provides near-zero capacitive currents in DNA immobilization .

Nanoparticle Functionalization

  • 1-Hexanethiol: Forms mixed monolayers on gold nanoparticles (GNPs) with liquid crystal (LC) thiols (1:2 coverage ratio) .

Selectivity in Bioconjugation

  • 1-Hexanethiol: Exhibits low reactivity toward 1,2-aminothiol-selective probes (e.g., IBH adducts) due to its high thiol pKa (~12), favoring cysteamine (pKa ~8.2) in competitive binding .
  • This compound: The electron-donating tert-butyl group may slightly lower thiol pKa, but steric effects could further reduce reactivity compared to 1-hexanethiol.

Thermal and Mechanical Properties

Compound Thermal Stability Mechanical Properties Key Applications
This compound High (inferred from tert-butyl group) N/A Polymer electrolytes
CBPHT Stable up to 200°C Tensile strength ~15 MPa Proton-exchange membranes
1-Hexanethiol Moderate (Δvap H ~43 kJ/mol) N/A Biosensors, GNPs

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